molecular formula C13H13NO2 B2850582 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 75391-17-2

3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B2850582
CAS No.: 75391-17-2
M. Wt: 215.252
InChI Key: GLJWRQSFZOJOLE-UHFFFAOYSA-N
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Description

3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO2 It is characterized by a phenyl group attached to a propanoic acid backbone, which is further substituted with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid typically involves the condensation of a phenyl-substituted propanoic acid with a pyrrole derivative. One common method includes the reaction of phenylacetic acid with pyrrole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which upon hydrolysis yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of 3-phenyl-3-(1H-pyrrol-1-yl)propanol.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The phenyl and pyrrole moieties can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid
  • 1H-pyrrole-1-propanoic acid
  • 3-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)propanoic acid

Uniqueness

3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a phenyl group and a pyrrole ring, which confer distinct electronic and steric properties. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-phenyl-3-pyrrol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJWRQSFZOJOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75391-17-2
Record name 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid
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